(5-Phenylpyridin-3-yl)methanamine

Descripción general

Descripción

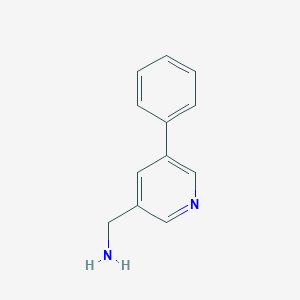

(5-Phenylpyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring at the 5-position and a methanamine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and phenylboronic acid.

Suzuki Coupling Reaction: The phenyl group is introduced to the pyridine ring via a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Reduction: The resulting 5-phenylpyridine is then subjected to reduction conditions to introduce the methanamine group. This can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (5-Phenylpyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as LiAlH4 or NaBH4.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Inhibition of Sirtuin 2 (SIRT2)

Recent studies have identified (5-Phenylpyridin-3-yl)methanamine as a promising inhibitor of SIRT2, an enzyme involved in various cellular processes including metabolism and aging. Using fluorescence-based assays, researchers found that certain derivatives exhibited potent inhibitory activity with an IC50 value of 2.47 μM, significantly more effective than the benchmark compound AGK2 (IC50 = 17.75 μM) .

Inhibition of Protein Arginine Methyltransferase 6 (PRMT6)

The compound has also been explored for its ability to inhibit PRMT6, which plays a critical role in gene regulation and cancer progression. A series of derivatives were synthesized that enhanced selectivity for PRMT6 through specific hydrogen bonding interactions with the enzyme's active site. One derivative demonstrated over 25-fold selectivity against PRMT1/8 and over 50-fold against PRMT3/4/5/7, indicating its potential as a targeted therapeutic agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the following ways:

- Building Block for Complex Molecules : Its structure allows it to act as a precursor for synthesizing more complex pharmaceuticals and chemical entities.

- Functionalization : The amine group can be easily modified to introduce various functional groups, enhancing its reactivity and application scope in synthetic chemistry .

Material Science

The unique properties of this compound make it valuable in material science:

- Polymer Synthesis : Its aromatic character and functional groups enable its use in developing polymers with specific properties.

- Supramolecular Chemistry : The compound's ability to form hydrogen bonds positions it as a candidate for supramolecular assemblies, which are crucial in creating advanced materials with tailored functionalities .

Anticancer Properties

Several studies have documented the anticancer potential of this compound derivatives:

- In vitro studies demonstrated that specific derivatives exhibit significant cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Study: Synthesis and Evaluation of Selective PRMT6 Inhibitors

A notable study focused on synthesizing a series of this compound derivatives aimed at evaluating their antitumor activity. The research successfully identified compounds with high selectivity for PRMT6 that also showed promising results in cellular assays, reinforcing the compound's therapeutic potential .

Mecanismo De Acción

The mechanism by which (5-Phenylpyridin-3-yl)methanamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

- (5-Phenylpyridin-2-yl)methanamine

- (4-Phenylpyridin-3-yl)methanamine

- (3-Phenylpyridin-2-yl)methanamine

Comparison:

- Structural Differences: The position of the phenyl and methanamine groups on the pyridine ring can significantly influence the compound’s chemical reactivity and biological activity.

- Unique Properties: (5-Phenylpyridin-3-yl)methanamine’s specific arrangement of functional groups may offer unique binding interactions and stability compared to its isomers .

Actividad Biológica

(5-Phenylpyridin-3-yl)methanamine, a compound with significant biological potential, has garnered attention in medicinal chemistry for its diverse applications, particularly in drug development and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : 184.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been identified as a potential scaffold for designing enzyme inhibitors targeting metabolic pathways. Its mechanism often involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

- Receptor Modulation : It can modulate the activity of specific receptors, influencing signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research:

- Mechanism : It may induce apoptosis in cancer cells through caspase-dependent pathways.

- IC Values : Specific derivatives have been reported with IC values comparable to established anticancer drugs, indicating significant cytotoxic effects against tumor cell lines such as A549 and HeLa .

Neuroprotective Effects

Inhibition of neuronal nitric oxide synthase (nNOS) by derivatives of this compound has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (4-Phenylpyridin-2-yl)methanamine | Similar pyridine structure | Moderate antimicrobial activity |

| (3-Phenylpyridin-4-yl)methanamine | Similar pyridine structure | Limited anticancer activity |

| (2-Phenylpyridin-5-yl)methanamine | Similar pyridine structure | Notable enzyme inhibition |

The differences in substitution patterns on the pyridine ring significantly influence their biological activities and chemical reactivities.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that this compound derivatives effectively inhibited PRMT6, a member of the protein arginine methyltransferase family, showcasing selectivity over other PRMTs due to unique binding interactions .

- Anticancer Efficacy : In a series of experiments, derivatives exhibited IC values ranging from 0.0517 μM to higher concentrations against various cancer cell lines, indicating a robust anticancer profile .

Propiedades

IUPAC Name |

(5-phenylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDYYSMCSCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597875 | |

| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103921-71-7 | |

| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the (5-phenylpyridin-3-yl)methanamine scaffold achieve selectivity for PRMT6 over other PRMT family members, particularly given the high homology within this enzyme family?

A: The selectivity of this compound derivatives for PRMT6 stems from their ability to form a crucial hydrogen bond with the Glu49 residue within the PRMT6 binding site. [] This Glu49 residue is unique to PRMT6 and is not present in other PRMT family members like PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, or PRMT8. By establishing this specific interaction, the this compound derivatives achieve a significant increase in binding affinity for PRMT6 compared to other PRMTs, resulting in higher selectivity. Compound a25, a notable example from this series, exhibits over 25-fold selectivity for PRMT6 over PRMT1/8 and over 50-fold selectivity over PRMT3/4/5/7. [] This selective inhibition of PRMT6 makes these compounds particularly promising for targeted cancer therapy, as they can potentially disrupt PRMT6-dependent cellular processes in cancer cells while minimizing off-target effects on other PRMTs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.